

An In-Depth Technical Guide to the Discovery and Synthesis of DN401

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Compound of Interest		
Compound Name:	DN401	
Cat. No.:	B1192590	Get Quote

A Note on the Subject Compound: Initial research indicates that "**DN401**" is a potent and selective TRAP1 (TNF receptor-associated protein 1) inhibitor with the chemical formula C13H9BrClN5O2.[1] While its potential as a novel anticancer agent is noted, extensive public-domain information regarding its detailed synthesis, comprehensive biological data, and specific signaling pathways is limited at this time.

To fulfill the request for an in-depth technical guide with detailed experimental protocols and data visualization, this document will focus on a well-characterized and clinically evaluated compound, Danusertib (formerly PHA-739358). Danusertib is a potent pan-Aurora kinase and ABL kinase inhibitor, and its development provides a rich dataset for illustrating the core requirements of this guide. The principles and methodologies described herein are representative of the drug discovery and development process for novel kinase inhibitors.

Danusertib (PHA-739358): A Case Study

Danusertib is a small-molecule 3-aminopyrazole derivative that has been investigated for its antineoplastic activity.[2][3][4] It is a potent inhibitor of Aurora kinases A, B, and C, and also shows activity against other kinases such as ABL, RET, TrkA, and FGFR1.[5][6][7] Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells.[5][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for Danusertib's activity.



Table 1: In Vitro Kinase Inhibitory Activity of Danusertib

Target Kinase	IC50 (nM)
Aurora A	13
Aurora B	79
Aurora C	61
ABL	25
ABL (T315I mutant)	Not specified, but active
RET	31
TrkA	31
FGFR1	47

Source:[5][6][7][9][10]

Table 2: Anti-proliferative Activity of Danusertib in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)
C13	Ovarian Cancer	10.40	24
1.83	48		
A2780cp	Ovarian Cancer	19.89	24
3.88	48		
Leukemic cell lines	Leukemia	0.05 - 3.06	Not specified

Source:[9]

Experimental Protocols

1. Kinase Inhibition Assay (Cell-Free)



- Objective: To determine the half-maximal inhibitory concentration (IC50) of Danusertib against a panel of purified kinases.
- Methodology:
 - Determine the Michaelis constant (Km) for ATP and the specific peptide substrate for each kinase.
 - Run the kinase reaction at optimized concentrations of ATP (2x Km) and substrate (5x Km).
 - Incubate the kinase, substrate, and ATP with varying concentrations of Danusertib.
 - Measure the phosphorylation of the substrate, typically using a radiometric assay (e.g., with ³³P-ATP) or a fluorescence-based method.
 - Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[5][7]
- 2. Cell Viability Assay
- Objective: To assess the effect of Danusertib on the proliferation of cancer cell lines.
- Methodology:
 - Seed cancer cells (e.g., C13, A2780cp) in 96-well plates and allow them to adhere overnight.
 - Treat the cells with a range of Danusertib concentrations (e.g., 0.01 to 50 μM) for specified durations (e.g., 24, 48 hours).[9]
 - Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo®).
 - Measure the absorbance or luminescence according to the manufacturer's instructions.
 - Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value.



3. Cell Cycle Analysis

- Objective: To determine the effect of Danusertib on cell cycle distribution.
- Methodology:
 - Treat cells (e.g., AGS, NCI-N78) with Danusertib at various concentrations (e.g., 0.01, 0.1, 0.5 μM) for different time points (e.g., 4, 8, 12, 24, 48, 72 hours).[11]
 - Harvest the cells by trypsinization and fix them in 70% ethanol at -20°C overnight.[11]
 - Resuspend the fixed cells in a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A.[11]
 - Incubate in the dark for 30 minutes at room temperature.[11]
 - Analyze the DNA content of the cells using a flow cytometer.
 - Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
- 4. Western Blot Analysis
- Objective: To investigate the effect of Danusertib on the expression and phosphorylation of key signaling proteins.
- Methodology:
 - Treat cells with Danusertib as described in the cell cycle analysis protocol.
 - Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
 - Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.



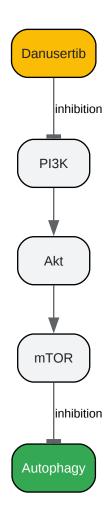
- Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies against the proteins of interest (e.g.,
 CDK1, Cyclin B1, p21, p53, phospho-Akt, total Akt).[11]
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Signaling Pathways and Experimental Workflows

Danusertib's Impact on the PI3K/Akt/mTOR Signaling Pathway

Danusertib has been shown to induce autophagy through its effects on the PI3K/Akt/mTOR signaling pathway.[8][9] The following diagram illustrates this mechanism.





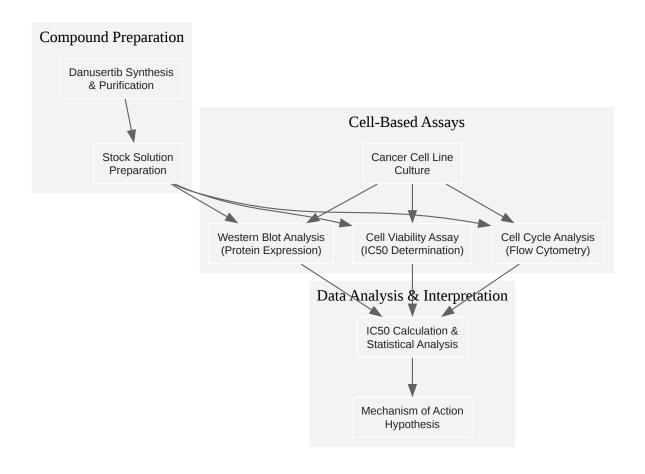
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Danusertib-mediated induction of autophagy.

Experimental Workflow for Assessing Danusertib's In Vitro Efficacy

The following diagram outlines a typical workflow for evaluating the in vitro effects of a novel compound like Danusertib.





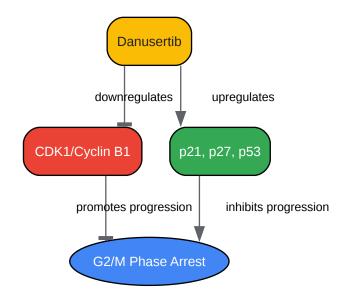
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A typical in vitro experimental workflow.

Danusertib's Effect on Cell Cycle Regulation

Danusertib induces G2/M phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins.[9][11]





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Danusertib's modulation of cell cycle proteins.

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